molecular formula C20H12N2O B3921424 2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one CAS No. 1673-29-6

2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one

Cat. No.: B3921424
CAS No.: 1673-29-6
M. Wt: 296.3 g/mol
InChI Key: ISMZWNHRRFNHGF-UHFFFAOYSA-N
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Description

2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one is a useful research compound. Its molecular formula is C20H12N2O and its molecular weight is 296.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.094963011 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O/c23-20-17-12-6-11-15-14-9-4-5-10-16(14)19(18(15)17)21-22(20)13-7-2-1-3-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMZWNHRRFNHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255665
Record name 2-Phenylindeno[1,2,3-de]phthalazin-3(2H)-one
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Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1673-29-6
Record name 2-Phenylindeno[1,2,3-de]phthalazin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1673-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylindeno[1,2,3-de]phthalazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Polycyclic Aromatic Nitrogen Heterocycles Panhs

The core structure of 2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one places it firmly within the class of Polycyclic Aromatic Nitrogen Heterocycles (PANHs). These compounds are characterized by the fusion of two or more aromatic rings, at least one of which contains a nitrogen atom, creating a complex and electron-rich system.

The indeno[1,2,3-de]phthalazinone scaffold is a quintessential example of a PANH, integrating a carbocyclic polycyclic aromatic hydrocarbon (PAH) framework—the indeno moiety—with a nitrogen-containing heterocyclic system, the phthalazinone core. Phthalazines, also known as 2,3-benzodiazines, are azaarene compounds that are diaza analogues of naphthalene. mdpi.comnih.gov Their incorporation into larger fused systems introduces unique electronic properties and potential for specific molecular interactions. Phthalazinone derivatives, in particular, are recognized as important nitrogen-rich heterocyclic compounds and are considered "privileged structures" in medicinal chemistry due to their recurrence in many bioactive molecules. mdpi.comnih.gov The fusion of this heterocycle with the indene (B144670) system results in a rigid, planar tetracyclic framework that is of significant interest for its chemical and photophysical properties. vulcanchem.com

Unique Structural Features and Aromaticity Considerations in the Indeno 1,2,3 De Phthalazinone Scaffold

In-depth Retrosynthetic Analysis and Strategic Precursor Selection for the Indeno[1,2,3-de]phthalazinone Core

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. For the 2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one core, the primary disconnection points are the two carbon-nitrogen bonds of the phthalazinone ring. This approach simplifies the complex tetracyclic system into more manageable precursors.

The key disconnection involves a cyclocondensation reaction, a common method for forming phthalazinone rings. longdom.orglongdom.org This retrosynthetic step breaks the heterocyclic ring to reveal two primary building blocks: phenylhydrazine (B124118) and a dicarbonyl compound embedded within an indanone framework. Specifically, the precursor required is 2-formyl-1H-indene-1,3(2H)-dione-2-carboxylic acid or a related derivative like 2-benzoylbenzoic acid analogs which are common precursors for phthalazinones. longdom.orgjpsbr.org

Table 1: Key Precursors for the Indeno[1,2,3-de]phthalazinone Core

Precursor Name Chemical Structure Role in Synthesis
Phenylhydrazine C₆H₅NHNH₂ Source of the N2-phenyl and hydrazine (B178648) moieties for the phthalazinone ring.
2-Aroylbenzoic Acid Derivative A C₆H₄(COOH)(COR) derivative Provides the dicarbonyl functionality for condensation and the indeno-backbone.

Advanced Ring-Closure and Annulation Approaches

The formation of the fused heterocyclic system of this compound is achieved through sophisticated ring-closure and annulation reactions. These methods are designed to efficiently construct the phthalazinone ring onto the pre-existing indeno-framework.

Cyclocondensation is the cornerstone of phthalazinone synthesis. The classical approach involves the reaction of a hydrazine derivative with a 1,2-dicarbonyl compound or its synthetic equivalent. longdom.orgnih.gov For the target molecule, this translates to the condensation of phenylhydrazine with an appropriate indanone-dicarbonyl precursor.

Optimized protocols focus on improving reaction conditions to maximize yields and minimize side products. This includes the choice of solvent, temperature, and catalyst. For example, the reaction of 2-aroylbenzoic acids with hydrazine hydrate (B1144303) is often carried out in refluxing ethanol (B145695) or acetic acid. longdom.orgjpsbr.org The use of dehydrating agents or Dean-Stark apparatus can be employed to drive the reaction equilibrium towards the product by removing water.

Recent advancements have introduced microwave-assisted protocols, which significantly reduce reaction times and often lead to higher yields compared to conventional heating methods. researchgate.net The selection of the appropriate precursor is also critical; while 2-aroylbenzoic acids are common, other starting materials like phthalides or phthalimides can also be used. longdom.org

Intramolecular cyclization offers an alternative and often highly efficient route to the indenophthalazinone core. This strategy involves synthesizing a linear precursor that already contains all the necessary atoms and functional groups, which then undergoes a ring-closing reaction.

An example of such a pathway could involve the preparation of an N'-substituted benzohydrazide, which is then induced to cyclize. Palladium-catalyzed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides has been developed for the synthesis of phthalazin-1(2H)-ones. nih.gov This method forms the heterocyclic ring by creating a new C-C bond through the activation of two C-H bonds, representing a highly atom-economical approach.

Another strategy involves an intramolecular aldol-type condensation. A precursor could be designed where a palladium-catalyzed acylation is followed by an intramolecular condensation to form the indenone ring system in a sequential one-pot process. For the synthesis of this compound, stereochemical control is generally not a primary concern as the core structure is planar. However, if chiral substituents were present on the indene or phenyl rings, controlling their spatial orientation during cyclization would become a critical aspect of the synthesis.

Transition Metal-Catalyzed (e.g., Palladium-Mediated) Coupling Reactions for Indenophthalazinone Formation

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of complex organic molecules, including heterocyclic systems. dntb.gov.ua Palladium-catalyzed reactions offer powerful tools for C-C and C-N bond formation, which are central to the construction of the indenophthalazinone skeleton.

One prominent strategy involves the palladium-catalyzed synthesis of key precursors. For instance, an efficient one-pot synthesis of indenones can be achieved from simple ortho-iodoketones and aldehydes via a [Pd]-catalyzed direct acylation, followed by an intramolecular aldol (B89426) condensation. figshare.com This approach could be adapted to build the indenone part of the target molecule before the phthalazinone ring is formed.

More advanced methods utilize palladium catalysis directly in the ring-forming step. A palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling reaction of N'-methylenebenzohydrazides provides a direct route to the phthalazinone ring system. nih.gov This process is believed to proceed via an electrophilic ortho-palladation followed by C-arylation onto the carbon-nitrogen double bond. Another approach is the palladium-catalyzed isocyanide insertion to form 4-aminophthalazin-1(2H)-ones, demonstrating the versatility of palladium in constructing this heterocyclic core. dntb.gov.ua These catalytic methods often proceed under milder conditions and with higher functional group tolerance compared to classical methods.

Modern One-Pot Multi-Component Reaction Strategies

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single operation. nih.gov This approach offers significant advantages in terms of operational simplicity, reduced waste, and time savings.

For the synthesis of phthalazinone derivatives, several MCRs have been developed. A notable example is the one-pot, three-component condensation of phthalhydrazide, an aromatic aldehyde, and a 1,3-dicarbonyl compound (like dimedone) to produce 2H-indazolo[2,1-b]phthalazine-trione derivatives. longdom.orglongdom.orgresearchgate.net Adapting this strategy for this compound would involve the reaction of an indandione derivative, phenylhydrazine, and a suitable third component that builds the final ring.

Another established MCR is the simple one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones from phthalaldehydic acid, a substituted phenyl hydrazine, and an acid catalyst like oxalic acid in water. researchgate.netresearchgate.net This highlights the potential for developing a convergent and efficient MCR for the target molecule by carefully selecting the appropriate starting materials that can assemble the indeno[1,2,3-de]phthalazinone core in a single step.

Table 2: Comparison of Synthetic Strategies

Strategy Key Features Advantages Potential for Target Synthesis
Classical Cyclocondensation Stepwise reaction of dicarbonyl and hydrazine precursors. jpsbr.org Well-established, reliable. High; direct application by reacting phenylhydrazine with an indanone-dicarbonyl.
Intramolecular Cyclization Ring closure of a pre-assembled linear precursor. nih.gov High efficiency, potential for atom economy. High; requires synthesis of a specific open-chain precursor.
Palladium-Catalyzed Coupling Use of Pd catalysts for C-C or C-N bond formation. nih.gov Mild conditions, high functional group tolerance. High; can be used for precursor synthesis or direct ring formation.

| Multi-Component Reaction | Three or more reactants in a single pot. longdom.orgresearchgate.net | High efficiency, operational simplicity, reduced waste. | High; requires development of a specific MCR protocol with indandione derivatives. |

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. These principles are increasingly being applied to the synthesis of complex heterocyclic compounds.

Several green approaches can be envisioned for the synthesis of this compound. One of the most effective strategies is the use of greener solvents, with water being the ideal choice. A one-pot, water-mediated synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones has been reported, using a simple and cheap catalyst like oxalic acid. researchgate.netresearchgate.net This method avoids the use of volatile organic compounds and offers advantages of simplicity and easy work-up.

Solvent-free reaction conditions represent another key green chemistry principle. The synthesis of related 2H-indazolo[2,1-b]phthalazine-trione derivatives has been achieved using recyclable solid acid catalysts under solvent-free conditions, sometimes assisted by microwave or ultrasound irradiation. longdom.orglongdom.orgresearchgate.net These techniques not only eliminate the need for solvents but also often lead to shorter reaction times and improved energy efficiency. The development of reusable catalysts, such as silica (B1680970) sulfuric acid or dodecylphosphonic acid, further enhances the sustainability of these synthetic protocols by simplifying catalyst recovery and reuse. longdom.orglongdom.org

Synthetic Routes to Stereodefined this compound Analogs

The construction of stereodefined analogs of the this compound framework can be envisioned through modern catalytic asymmetric reactions. These methods focus on creating chiral centers, particularly quaternary spiro-centers, by modifying the core structure or by attaching chiral substituents in a controlled manner. Organocatalytic multicomponent cascade reactions represent a particularly promising avenue for achieving this complexity in a single, efficient operation.

One of the most effective strategies for building complex chiral heterocycles is the use of cascade reactions, where multiple bond-forming events occur sequentially in one pot. nih.gov This approach, when guided by a chiral catalyst, can establish multiple stereocenters with high fidelity. A well-documented parallel is the asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives. nih.govrsc.org This reaction proceeds via an organocatalyzed three-component cascade involving isatins, malononitrile (B47326) (or cyanoacetate), and phthalhydrazide, catalyzed by a quinidine-derived squaramide. nih.govrsc.org This methodology yields complex spirooxindoles, which contain a chiral quaternary carbon, in good yields and with outstanding enantioselectivity. nih.gov

Extrapolating from this, a hypothetical route to a spiro-analog of this compound could involve the reaction of phthalhydrazide, a suitable nitrile-containing active methylene (B1212753) compound, and a substituted 1,3-indandione (B147059) derivative. A chiral bifunctional organocatalyst, such as a squaramide or thiourea (B124793) derived from a cinchona alkaloid, could effectively orchestrate the cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization/dehydration steps. The catalyst's ability to simultaneously activate the nucleophile and electrophile through hydrogen bonding would control the facial selectivity of the key bond-forming step, thereby dictating the absolute stereochemistry of the resulting spiro-center.

The potential efficacy of this approach is supported by the high enantiomeric excess achieved in analogous systems. For example, the reaction to form pyrazolophthalazinyl spirooxindoles demonstrates the precise stereocontrol attainable with such catalysts. nih.gov

Below is a data table summarizing the typical performance of such an organocatalytic cascade reaction for a related system, illustrating the potential for achieving high stereoselectivity.

Table 1: Organocatalytic Asymmetric Synthesis of Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] Derivatives nih.gov
EntryIsatin Derivative (Substituent)Active Methylene CompoundCatalystYield (%)Enantiomeric Excess (ee, %)
1N-MeMalononitrileQuinidine-derived Squaramide8598
2N-BnMalononitrileQuinidine-derived Squaramide9096
35-Br, N-MeMalononitrileQuinidine-derived Squaramide82>99
4N-MeEthyl CyanoacetateQuinidine-derived Squaramide7395 (9:1 dr)

Another viable strategy involves the asymmetric dearomatization of the phthalazine (B143731) core itself or the asymmetric functionalization of a pre-existing indeno[1,2,3-de]phthalazin-3(2H)-one scaffold. While less direct, these methods are powerful for creating chiral, non-planar analogs from flat, aromatic precursors. Asymmetric synthesis of indole-based chiral heterocycles often employs organocatalytic strategies to transform planar indole (B1671886) rings into complex three-dimensional structures with high enantioselectivity. nih.govresearchgate.net Similar logic could be applied to the indenophthalazine system, potentially through catalytic hydrogenation or cycloaddition reactions using chiral transition-metal complexes or organocatalysts to induce stereoselectivity.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indenophthalazinone Skeleton

Electrophilic Aromatic Substitution (EAS): The introduction of an electrophile to an aromatic ring typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. scienceforecastoa.comuci.edu The fused phthalazinone portion of the molecule contains electron-withdrawing imine and carbonyl functionalities, which generally deactivate the aromatic rings towards electrophilic attack. youtube.com Conversely, the indenone and N-phenyl portions are more susceptible to electrophilic substitution. The directing effects of the substituents determine the regioselectivity of these reactions. uci.edu For instance, halogenation or nitration would be expected to occur on the more activated rings, away from the deactivating influence of the phthalazinone core.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common than electrophilic substitution but becomes significant for aryl halides or other systems with suitable leaving groups that also contain strong electron-withdrawing groups. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org The phthalazinone moiety, with its two nitrogen atoms and carbonyl group, strongly deactivates the fused aromatic ring for electrophilic attack but activates it for nucleophilic substitution. libretexts.org Therefore, if a derivative of this compound containing a good leaving group (e.g., a halogen) on the phthalazine ring were available, it would likely undergo NAS with nucleophiles like hydroxides, alkoxides, or amines. The reaction is favored when the electron-withdrawing substituent is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the carbanionic intermediate. libretexts.org

Table 1: Predicted Aromatic Substitution Reactions
Reaction TypeReagentsPredicted Major ProductRationale
Electrophilic (Nitration)HNO₃/H₂SO₄Substitution on the N-phenyl ring (para-position) or indenone ring.The phthalazinone core is deactivating; substitution is directed to the less deactivated rings. uci.eduyoutube.com
Electrophilic (Halogenation)Br₂/FeBr₃Substitution on the N-phenyl ring or indenone ring.The Lewis acid catalyst is required to generate a strong electrophile to react with the somewhat deactivated system. scienceforecastoa.com
Nucleophilic (Hydroxylation)*NaOH(aq)Replacement of the leaving group with -OH.Requires a derivative with a leaving group (e.g., Cl) on the phthalazine ring, which is activated by the electron-withdrawing groups. libretexts.org

*Reaction is hypothetical on a halogenated derivative of the title compound.

Oxidative and Reductive Transformations of the Phthalazinone Moiety

The phthalazinone core of the molecule contains functional groups that are susceptible to both oxidation and reduction, allowing for a range of chemical transformations. Phthalazine derivatives are known to undergo various reactions, including oxidation and reduction, to yield new heterocyclic systems. longdom.org

Reductive Transformations: The carbonyl group (C=O) within the phthalazinone ring is a primary target for reduction. Depending on the reducing agent and reaction conditions, it can be reduced to a hydroxyl group or completely removed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the amide carbonyl. The N-N bond within the hydrazide-like structure of the phthalazinone could also be susceptible to reductive cleavage under harsh conditions, such as catalytic hydrogenation at high pressure, which could lead to ring opening.

Oxidative Transformations: The fused aromatic system is relatively stable to oxidation. However, the nitrogen-containing heterocyclic ring can be targeted. For instance, treatment of related phthalazine systems with oxidizing agents like manganese dioxide (MnO₂) can lead to the formation of fully aromatic phthalazine derivatives. longdom.org The specific outcome of an oxidation reaction on this compound would depend heavily on the oxidant used and the reaction conditions, with the potential for complex product mixtures due to the multiple reactive sites.

Table 2: Potential Oxidative and Reductive Transformations
TransformationTypical ReagentsPotential ProductNotes
Carbonyl ReductionLiAlH₄, NaBH₄Formation of a hydroxyl group at the C3 position.The choice of reagent determines the extent of reduction.
N-N Bond CleavageH₂/Raney Ni, SmI₂Ring-opened product (a diamine derivative).Typically requires harsh reaction conditions.
AromatizationMnO₂, Phenyl iodo-bis(trifluoroacetate)Formation of a fully aromatic indenophthalazinium species.This reaction has been observed in related cis-diol adducts of phthalazines. longdom.org

Photochemical and Thermal Reactivity of this compound

The photochemical and thermal reactivity of this compound is not well-documented in the scientific literature. However, based on the general principles of photochemistry for related heterocyclic and aromatic compounds, some potential transformations can be postulated. The extensive π-conjugated system suggests that the molecule will absorb UV-visible light, potentially leading to excited states that can undergo various reactions. Possible photochemical pathways could include isomerization, cycloaddition reactions, or cleavage of the N-N bond.

Thermally, the compound is expected to be stable to a certain temperature, a common feature of polycyclic aromatic heterocyclic structures. ekb.eg At elevated temperatures, decomposition would likely occur, potentially initiated by the cleavage of the weaker bonds in the molecule, such as the N-N or N-C bonds of the phthalazinone ring.

Investigations of Reaction Mechanisms using Kinetic and Spectroscopic Probes

Elucidating the mechanisms of the reactions involving this compound requires a combination of kinetic studies and spectroscopic analysis to identify intermediates and transition states.

Kinetic Probes: Kinetic studies involve measuring reaction rates under varying conditions (e.g., concentration of reactants, temperature, solvent polarity) to determine the rate law and activation parameters of a reaction. For electrophilic or nucleophilic aromatic substitution reactions, kinetic data can help to confirm the proposed multi-step mechanisms and identify the rate-determining step. uci.edu For example, a lack of a kinetic isotope effect when replacing an aromatic hydrogen with deuterium (B1214612) would support a mechanism where the initial attack of the electrophile is the slow step.

Spectroscopic Probes: Spectroscopic techniques are invaluable for identifying reactants, products, and transient intermediates.

NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information about organic molecules, allowing for the unambiguous characterization of reaction products. Changes in chemical shifts can indicate the formation of charged intermediates. nih.gov

IR Spectroscopy: Useful for monitoring the progress of reactions involving changes in functional groups, such as the reduction of a carbonyl group (disappearance of the C=O stretch). ekb.eg

Mass Spectrometry: Allows for the determination of the molecular weight of products and intermediates, confirming the outcome of a reaction. nih.gov

UV-Vis Spectroscopy: Can be used to study the electronic structure of the molecule and monitor reactions that involve a change in the chromophore.

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed reactivity and regioselectivity. nih.govnih.gov

Table 3: Probes for Mechanistic Investigations
TechniqueInformation ObtainedApplication Example
Kinetic StudiesReaction order, rate constants, activation energy.Determining the rate-determining step in an electrophilic substitution reaction.
NMR SpectroscopyStructure of products and stable intermediates.Characterizing the regiochemistry of a nitration product. nih.gov
IR SpectroscopyPresence/absence of key functional groups.Monitoring the reduction of the phthalazinone carbonyl group.
DFT CalculationsEnergies of intermediates and transition states, reaction pathways.Predicting the most likely site for nucleophilic attack. nih.gov

Metal Complexation Chemistry and Ligand Properties of this compound

The this compound molecule contains several heteroatoms with lone pairs of electrons (two nitrogen atoms and one oxygen atom), making it a potential ligand for coordination with metal ions. nsu.ru The phthalazine moiety is known to form stable complexes with a variety of metals. nih.gov

Ligand Properties and Coordination Modes: The nitrogen atoms of the phthalazine ring and the exocyclic carbonyl oxygen are the most likely sites for metal coordination. The molecule can act as:

A monodentate ligand: Coordinating through one of the nitrogen atoms.

A bidentate chelating ligand: Coordinating through both adjacent nitrogen atoms (N-N) or through a nitrogen and the carbonyl oxygen (N-O). Bidentate coordination involving the two nitrogen atoms would form a stable five-membered chelate ring with the metal ion, a common feature in the coordination chemistry of hydrazide-containing ligands. at.ua

The specific coordination mode would depend on the metal ion's size, charge, and electronic properties, as well as the reaction conditions.

Metal Complexes: This indenophthalazinone derivative could form complexes with a wide range of metals, including transition metals (e.g., Cu(II), Ni(II), Co(II), Fe(II), Zn(II)), main group metals, and lanthanides. nih.govnih.gov The geometry of the resulting metal complexes would be determined by the coordination number of the metal and the stoichiometry of the ligand-to-metal ratio. Common geometries for such complexes include octahedral, tetrahedral, square planar, and trigonal bipyramidal. nih.govnsu.ru These metal complexes could exhibit interesting electronic, magnetic, and catalytic properties.

Table 4: Predicted Metal Complexation Behavior
Metal IonPotential Coordination ModeLikely Complex GeometryReference Class
Cu(II)Bidentate (N,N or N,O)Square planar or Distorted OctahedralTransition Metal Complexes nih.gov
Zn(II)Bidentate (N,N or N,O)TetrahedralTransition Metal Complexes nih.gov
Pd(II) / Pt(II)Bidentate (N,N)Square PlanarGroup 10 Metal Complexes grafiati.com
Fe(II) / Co(II) / Ni(II)Bidentate (N,N or N,O)OctahedralTransition Metal Complexes nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 Phenylindeno 1,2,3 De Phthalazin 3 2h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present. However, for a definitive structural assignment of a polycyclic system, multidimensional (2D) NMR techniques are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For the title compound, COSY would establish the connectivity of protons within the phenyl ring and within the aromatic systems of the indenophthalazine core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹³C-¹H). This technique is crucial for assigning the carbon signals corresponding to each protonated carbon in the molecule. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons at the fusion points of the rings. Correlations from the phenyl protons to the carbon atom of the phthalazine (B143731) ring to which the phenyl group is attached would confirm the substitution site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is critical for determining the stereochemistry and conformation of the molecule. For instance, NOESY can reveal the spatial proximity between protons on the phenyl ring and protons on the indenophthalazine core, confirming their relative orientation.

The combination of these techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the complex fused-ring structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Phthalazinone Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
H4 (phthalazine) 7.98 138.0 C1, C4a, C8a
H5 (phthalazine) 7.75 127.0 C7, C8a
H6 (phthalazine) 7.72 132.9 C8, C4a
H7 (phthalazine) 7.75 132.1 C5, C8a
H8 (phthalazine) 8.35 127.5 C1, C6, C4a
C1 (C=O) - 159.6 H8
C4a - 129.7 H4, H5, H8
C8a - 127.8 H5, H7, H8

Data derived from a related compound, 2-(2-(1-Oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione. nih.gov

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, crystallinity, and local molecular structure that are not accessible in solution. preprints.org For nitrogen-containing heterocycles, ssNMR, particularly ¹³C and ¹⁵N NMR, is highly valuable.

Distinguishing between different crystalline forms (polymorphs) or between crystalline and amorphous states is crucial in materials science. ssNMR can detect subtle differences in the local chemical environment of atoms, which manifest as changes in chemical shifts. This allows for the identification and quantification of different solid forms.

Furthermore, techniques like ¹³C{¹⁴N} solid-state NMR can function as an "attached nitrogen test". iastate.edu These experiments can unambiguously identify carbon atoms directly bonded to nitrogen, which is often challenging to determine with solution NMR alone, thereby helping to differentiate between isomers of complex heterocyclic systems. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. researchgate.netamericanpharmaceuticalreview.com These techniques are complementary and are used for structural confirmation and conformational analysis. thermofisher.comspectroscopyonline.com

For this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic absorption in the FT-IR spectrum, typically in the range of 1650-1700 cm⁻¹, corresponding to the carbonyl group of the phthalazinone ring.

C=N and C=C Stretching: Vibrations associated with the imine bond of the phthalazine ring and the aromatic rings would appear in the 1400-1650 cm⁻¹ region. mdpi.com

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations appear in the 650-900 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings.

Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations and provides complementary information, especially regarding the skeletal vibrations of the polycyclic aromatic core. scialert.net

Table 2: Typical Vibrational Frequencies for Functional Groups in Indenophthalazinone Derivatives

Functional Group FT-IR Frequency Range (cm⁻¹) Raman Frequency Range (cm⁻¹) Vibrational Mode
Aromatic C-H 3100 - 3000 3100 - 3000 Stretching
Carbonyl (C=O) 1700 - 1650 1700 - 1650 Stretching
Aromatic C=C 1625 - 1430 1625 - 1430 Stretching
Imine (C=N) 1650 - 1550 1650 - 1550 Stretching
Aromatic C-H 900 - 650 900 - 650 Out-of-plane Bending

Data compiled from studies on related heterocyclic and aromatic ketone compounds. scialert.netscispace.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound (C₂₁H₁₂N₂O), HRMS would confirm its molecular formula by matching the experimental mass to the calculated exact mass.

In addition to exact mass, tandem mass spectrometry (MS/MS) experiments elucidate fragmentation pathways, which provide structural information. libretexts.org The fragmentation of the molecular ion of the title compound under electron impact or collision-induced dissociation would likely involve characteristic losses of small, stable molecules and radical species. uab.eduyoutube.com

Expected fragmentation pathways include:

Loss of CO (28 Da) from the phthalazinone ring.

Loss of N₂ (28 Da).

Cleavage of the phenyl group (77 Da).

Complex rearrangements and fragmentations of the polycyclic core.

Table 3: Predicted HRMS Fragments for this compound (C₂₁H₁₂N₂O)

Fragment Ion Formula Calculated Exact Mass (m/z) Neutral Loss
[C₂₁H₁₂N₂O]⁺• (Molecular Ion) 308.09496 -
[C₂₀H₁₂N₂]⁺• 280.10005 CO
[C₂₁H₁₂O]⁺• 280.08882 N₂
[C₁₅H₇N₂O]⁺ 231.05584 C₆H₅

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule and are used to characterize its photophysical properties. uef.fi The extensive π-conjugated system of this compound is expected to give rise to strong absorptions in the UV-visible region, corresponding primarily to π–π* transitions. nih.gov

The absorption and emission spectra are influenced by the rigidity of the molecular structure and the nature of any substituents. The fusion of multiple aromatic rings creates a large, planar chromophore, which typically results in absorption at longer wavelengths (a red shift) compared to its individual components.

Fluorescence spectroscopy measures the light emitted from the molecule as it relaxes from an excited electronic state. Many polycyclic aromatic hydrocarbons and their heterocyclic analogues are known to be fluorescent. arkat-usa.org The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and dynamics of the emission process. These properties are sensitive to the molecular environment, including solvent polarity. mdpi.com

Table 4: Representative Photophysical Data for Polycyclic Aromatic Heterocycles

Compound Class Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Stokes Shift (nm)
Naphthalimide Derivatives ~410 ~525 ~115
Anthracene-BODIPY Dyads ~507-552 ~516-552 ~9-45
Phenazine Derivatives ~362 ~500 ~138

Data compiled from studies on various conjugated heterocyclic systems. nih.govarkat-usa.orgmdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net It provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. nih.gov

For this compound, a successful crystal structure analysis would provide:

Unambiguous proof of the fused ring system.

Detailed geometric parameters: For example, the planarity of the indenophthalazine core and the dihedral angle of the phenyl substituent relative to this core.

Information on intermolecular interactions: The analysis reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as π–π stacking and hydrogen bonding (if applicable), which govern the solid-state architecture. nih.gov

Table 5: Illustrative Crystallographic Data for a Related Phthalazinone Derivative

Parameter Value
Chemical Formula C₁₆H₁₀N₂O₃
Crystal System Triclinic
Space Group P-1
a (Å) 7.2356 (2)
b (Å) 8.0369 (2)
c (Å) 11.1686 (4)
α (°) 80.047 (2)
β (°) 86.093 (2)
γ (°) 88.655 (1)
Volume (ų) 638.17 (3)
Z 2

Data from 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one, a related heterocyclic system. nih.gov

Table of Compound Names Mentioned

Compound Name
This compound
2-(2-(1-Oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione
2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one
Naphthalimide
Anthracene
BODIPY (Boron-dipyrromethene)

Computational and Theoretical Chemical Investigations of 2 Phenylindeno 1,2,3 De Phthalazin 3 2h One

Density Functional Theory (DFT) Studies for Ground State Geometries, Electronic Structure, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate prediction of molecular properties. For the 2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one system, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—the ground state geometry. chemmethod.com These calculations optimize bond lengths, bond angles, and dihedral angles to find the molecule's minimum energy conformation. The planar nature of the fused indeno[1,2,3-de]phthalazinone core is a key feature that would be confirmed by such studies, which also reveal the orientation of the N-phenyl substituent relative to the core. vulcanchem.com

Beyond geometry, DFT is crucial for probing the electronic structure. A primary output of these calculations is the energy of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. ekb.eg A smaller gap suggests higher reactivity. ekb.eg For fused heterocyclic systems like this, the HOMO is typically distributed over the electron-rich aromatic portions, while the LUMO may be localized around the electron-deficient phthalazinone moiety.

Furthermore, DFT can predict spectroscopic parameters. By calculating vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, allowing for the assignment of characteristic peaks, such as the C=O stretch of the lactam ring and the C=N imine stretch. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

ParameterDescriptionTypical Predicted Value/Finding
Optimized Geometry The most stable 3D structure.Confirms the planarity of the fused ring system and determines the phenyl group's rotational angle.
HOMO Energy Energy of the highest occupied molecular orbital.Indicates regions susceptible to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability. ekb.eg
Vibrational Frequencies Theoretical IR spectrum.Predicts key stretching frequencies, e.g., C=O at ~1650-1700 cm⁻¹. researchgate.net
NMR Chemical Shifts Theoretical ¹H and ¹³C NMR spectra.Aids in the structural elucidation and assignment of experimental signals. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure data derived from DFT, a suite of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These indices provide a more nuanced understanding of how the molecule will behave in chemical reactions.

Chemical Potential (μ) : Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Global Hardness (η) and Softness (σ) : Hardness measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." Softness is the reciprocal of hardness. mdpi.com

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. mdpi.com

Molecular Electrostatic Potential (MEP) Maps are another powerful tool. An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this phthalazinone derivative, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site prone to electrophilic attack, while regions of positive potential might be found near the hydrogens of the aromatic rings. researchgate.net

Fukui functions are used to determine local reactivity. They identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture than global indices alone.

DescriptorFormulaInterpretation for Reactivity
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOSmaller gap implies higher reactivity.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron-donating ability.
Global Hardness (η) (ELUMO - EHOMO) / 2Resistance to charge transfer.
Global Softness (σ) 1 / ηReciprocal of hardness; higher value indicates greater reactivity.
Electrophilicity Index (ω) μ² / (2η)Propensity to act as an electrophile.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT studies focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. By solving Newton's equations of motion for the system, MD simulations can model the molecule's vibrations, rotations, and translations in different environments (e.g., in a solvent or interacting with other molecules).

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for exploring the conformational landscape of the N-phenyl group, determining its preferred orientations and the energy barriers to rotation. More importantly, MD simulations can shed light on intermolecular interactions. Given the planar, aromatic nature of the core, these molecules are expected to exhibit significant π-π stacking interactions. vulcanchem.com MD simulations can model the aggregation of multiple molecules, calculating interaction energies and predicting how they might self-assemble in solution or the solid state. These simulations are also essential for understanding how the molecule interacts with solvent molecules, providing a picture of its solvation shell. While specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to polycyclic aromatic systems to understand such phenomena.

Aromaticity Analysis (e.g., NICS, ELF, ACID) of the Indeno[1,2,3-de]phthalazinone System

The concept of aromaticity is key to understanding the stability and reactivity of the indeno[1,2,3-de]phthalazinone system. Computational methods are used to quantify the aromatic character of each individual ring within the fused structure.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at the center of a ring. A negative NICS value (e.g., -5 to -15 ppm) indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests anti-aromaticity. For the indeno[1,2,3-de]phthalazinone core, NICS calculations would likely show that the two outer benzene (B151609) rings of the fluorene (B118485) moiety are strongly aromatic. The character of the central five-membered ring and the phthalazinone ring would be more complex, influenced by the fusion and the presence of heteroatoms and a carbonyl group. researchgate.net

Other methods include:

Electron Localization Function (ELF) : A method based on electron density that can distinguish between σ- and π-aromaticity.

Anisotropy of the Induced Current Density (ACID) : This method visualizes the ring currents induced by an external magnetic field, providing a direct depiction of electron delocalization pathways.

Electronic Delocalization Indices (e.g., PDI, FLU, MCI) : These indices quantify the extent of electron sharing between atoms and across rings to measure aromaticity. researchgate.net

Studies on related indenone systems suggest that the six-membered rings retain significant aromatic character, while the five-membered ring's aromaticity is reduced. researchgate.net A similar trend would be expected for the indeno[1,2,3-de]phthalazinone system.

Ring in Indeno[1,2,3-de]phthalazinone CoreExpected Aromatic CharacterHypothetical NICS(1) Value (ppm)
Benzene Ring A (positions 4-7) Aromatic~ -10.5
Benzene Ring B (positions 8-11) Aromatic~ -10.2
Five-membered Indene (B144670) Ring Weakly Aromatic / Non-aromatic~ -4.0
Phthalazinone Heterocycle Weakly Aromatic / Non-aromatic~ -3.5

Note: NICS(1) refers to the value calculated 1 Å above the ring plane.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for understanding how chemical reactions occur. For the synthesis of the indeno[1,2,3-de]phthalazinone core, a plausible mechanism involves the reaction of 9-oxo-9H-fluorene-1-carboxylic acid with hydrazine (B178648). vulcanchem.com This reaction likely proceeds through an initial nucleophilic attack by hydrazine on an activated form of the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the final fused heterocyclic product.

DFT calculations can be used to map the entire potential energy surface of this reaction. By locating the structures of reactants, intermediates, and products, and crucially, the high-energy transition states that connect them, chemists can determine the reaction pathway and its energetic feasibility. The calculated energy difference between the reactants and the highest-energy transition state gives the activation energy (Ea) for the reaction, which is directly related to the reaction rate. chemmethod.com Theoretical studies can also investigate the role of catalysts or solvent molecules, showing how they might lower the activation barrier, as has been demonstrated in computational studies of water-assisted tautomerization in simpler phthalazinone systems. chemmethod.com This detailed mechanistic insight is essential for optimizing reaction conditions and developing more efficient synthetic routes.

Rational Derivatization and Structure Reactivity Relationships in 2 Phenylindeno 1,2,3 De Phthalazin 3 2h One Analogs

Strategic Design and Synthesis of Functionalized 2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one Derivatives

The strategic design of the parent compound, indeno[1,2,3-de]phthalazin-3(2H)-one, was based on the principle of bioisosteric modification. It was developed as a bioisostere of Dibenzo[cd,g]indazol-6(2H)-one, a compound recognized as a competitive JNK inhibitor. indexcopernicus.com The core synthesis of this indenophthalazinone scaffold is achieved through the condensation of 9-oxo-9H-fluorene-1-carboxylic acid with hydrazine (B178648) hydrate (B1144303). indexcopernicus.com

The synthesis of functionalized this compound derivatives logically follows from this initial approach by employing substituted precursors. The introduction of functional groups can be strategically planned at two primary locations: the N-phenyl ring and the fluorene (B118485) backbone.

Derivatization via Substituted Phenylhydrazines: The most direct method to introduce functionality is by replacing hydrazine hydrate with a substituted phenylhydrazine (B124118) during the condensation reaction. This approach allows for the incorporation of a wide array of substituents onto the N-2 phenyl ring. For example, using (4-methoxyphenyl)hydrazine or (4-nitrophenyl)hydrazine would yield derivatives with electron-donating or electron-withdrawing groups, respectively. This strategy is a well-established principle in the synthesis of other N-aryl phthalazinones. nih.govsemanticscholar.org

Derivatization via Substituted 9-oxo-9H-fluorene-1-carboxylic Acid: Functional groups can also be installed on the indeno[1,2,3-de]phthalazine core by starting with a substituted 9-oxo-9H-fluorene-1-carboxylic acid. nih.gov Modifications on the fluorene ring system allow for the tuning of the electronic and steric properties of the core scaffold itself.

The general synthetic pathway involves the cyclocondensation of the keto-acid precursor with the appropriate hydrazine in a suitable solvent, often under reflux conditions, to facilitate dehydration and ring closure.

Table 1: Proposed Synthesis of Functionalized this compound Derivatives This table illustrates the precursor-product relationship for synthesizing various derivatives based on established chemical principles.

Precursor 1: Fluorene DerivativePrecursor 2: Hydrazine DerivativeResulting N-Phenyl SubstituentResulting Fluorene Ring Substituent
9-oxo-9H-fluorene-1-carboxylic acidPhenylhydrazine-H-H
9-oxo-9H-fluorene-1-carboxylic acid(4-Methoxyphenyl)hydrazine4-OCH₃-H
9-oxo-9H-fluorene-1-carboxylic acid(4-Nitrophenyl)hydrazine4-NO₂-H
7-Chloro-9-oxo-9H-fluorene-1-carboxylic acidPhenylhydrazine-H9-Cl
7-Methoxy-9-oxo-9H-fluorene-1-carboxylic acidPhenylhydrazine-H9-OCH₃

Systemic Investigation of Substituent Effects on Electronic Properties and Chemical Reactivity

The introduction of substituents onto the N-phenyl ring or the indenophthalazine core systematically alters the electronic structure of the molecule, which in turn influences its chemical reactivity and physical properties, such as its absorption spectrum. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—is paramount. nih.gov

Substituent Effects on the N-Phenyl Ring:

Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): EDGs on the para-position of the phenyl ring increase the electron density of the aromatic system. This generally leads to a destabilization (raising the energy) of the Highest Occupied Molecular Orbital (HOMO) to a greater extent than the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The consequence is a smaller HOMO-LUMO energy gap, which typically results in a bathochromic (red) shift in the molecule's UV-visible absorption spectrum. nih.gov From a reactivity standpoint, increased electron density on the nitrogen atom of the phthalazinone ring system may enhance its nucleophilicity.

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): EWGs attract electron density from the phenyl ring. This effect stabilizes both the HOMO and LUMO, but typically lowers the LUMO energy more significantly. nih.govresearchgate.net This also leads to a reduced HOMO-LUMO gap and a potential red shift in the absorption spectrum. nih.gov EWGs decrease the electron density on the heterocyclic system, making it less nucleophilic but potentially more susceptible to nucleophilic attack at electron-deficient sites. In some systems, strong EWGs can also promote the formation of intramolecular charge-transfer (ICT) states. nih.gov

These effects can be predicted and correlated with established substituent parameters, such as Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of a substituent. researchgate.net

Table 2: Predicted Effects of Substituents on the Electronic Properties of this compound

Substituent (at para-position of N-phenyl ring)TypePredicted Effect on HOMO EnergyPredicted Effect on LUMO EnergyPredicted Effect on HOMO-LUMO GapPredicted UV-Vis Shift
-OCH₃Strong EDGIncreaseSlight IncreaseDecreaseRed Shift
-CH₃Weak EDGSlight IncreaseNegligibleSlight DecreaseSlight Red Shift
-HNeutralBaselineBaselineBaselineBaseline
-ClWeak EWG (Inductive)DecreaseDecreaseSlight DecreaseRed Shift
-NO₂Strong EWGSignificant DecreaseSignificant DecreaseDecreaseRed Shift

Exploration of Heterocyclic Ring Modifications and Fused-Ring System Extensions

The indenophthalazinone scaffold can serve as a building block for the construction of more complex, polycyclic heterocyclic systems. While modifications to the core indeno-fused structure are not widely reported, strategies from general phthalazine (B143731) chemistry can be adapted to explore such extensions. These modifications can be broadly categorized into the attachment of new rings or the annulation (fusion) of new ring systems.

Attachment of Additional Heterocycles: Functional groups on the core structure can be used as handles for further cyclization reactions. For instance, a hydrazide derivative of a phthalazinone can react with various electrophiles to form new heterocyclic rings, such as pyrazoles, oxadiazoles, or triazoles, which are appended to the main scaffold. fayoum.edu.egresearchgate.net

Fused-Ring System Extensions (Annulation): Creating additional fused rings results in extended planar systems with significantly altered electronic properties. Common strategies to achieve this include:

Intramolecular Cyclization: Introducing reactive groups that can undergo intramolecular condensation or C-H activation to form a new ring. Transition-metal-catalyzed C-H activation is a modern and powerful tool for creating C-C or C-N bonds to build fused systems. rsc.org

Multi-component Reactions: One-pot reactions involving three or more reactants can be designed to build complex fused systems onto a phthalhydrazide-like precursor. This approach has been used to synthesize pyrazolo[1,2-b]phthalazine derivatives. nih.gov

Ring Closure of Pre-functionalized Substrates: Starting with a functionalized phthalazine, such as a 1,4-dichlorophthalazine, allows for condensation with binucleophiles to form fused heterocyclic rings like triazolophthalazines or triazinophthalazines. niscpr.res.in

These synthetic explorations could transform the linear indenophthalazine system into more complex topologies, such as indazolo[2,1-b]phthalazines or triazolo[3,4-a]phthalazine analogs, significantly expanding the chemical space and potential properties of this compound class. longdom.orgnih.gov

Establishment of Quantitative Structure-Reactivity Relationships (QSAR) and Mechanistic Implications

Specific Quantitative Structure-Reactivity Relationship (QSAR) studies focusing on the non-biological chemical reactivity of this compound and its analogs are not extensively documented in the scientific literature. Such studies would aim to create a mathematical model correlating structural descriptors of the molecules with their observed chemical reactivity (e.g., reaction rates, equilibrium constants).

Mechanistic Implications of Synthesis and Derivatization: The primary synthesis of the indenophthalazinone ring system proceeds via a condensation-cyclization mechanism. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbons of the 9-oxo-9H-fluorene-1-carboxylic acid. This is followed by one or more dehydration steps to form the stable, fused heterocyclic ring.

The electronic effects of substituents, as discussed in section 6.2, have direct mechanistic implications for this synthesis:

Substituents on Phenylhydrazine: An electron-donating group on the phenylhydrazine enhances the nucleophilicity of the hydrazine nitrogens, which would be expected to increase the rate of the initial nucleophilic attack. Conversely, a strong electron-withdrawing group would decrease nucleophilicity and likely slow the reaction rate.

Substituents on the Fluorene Ring: Substituents on the fluorenone backbone can modulate the electrophilicity of the ketone and carboxylic acid carbonyl carbons. An electron-withdrawing group would increase their partial positive charge, making them more susceptible to nucleophilic attack and potentially accelerating the reaction.

Therefore, a qualitative structure-reactivity relationship can be inferred: the rate and efficiency of the synthesis of these derivatives are directly influenced by the electronic properties of the chosen precursors, providing a clear link between substituent effects and mechanistic pathways.

Exploration of Advanced Materials and Chemical Technology Applications of 2 Phenylindeno 1,2,3 De Phthalazin 3 2h One

Potential in Organic Electronics and Optoelectronic Devices (e.g., OLEDs, organic photovoltaics)

The field of organic electronics leverages carbon-based materials for applications in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure and electronic properties of the organic semiconductors used. The extended π-conjugation and rigid, planar structure of compounds like 2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one are desirable characteristics for such applications.

While specific studies detailing the use of this compound in OLEDs or OPVs are not extensively documented in publicly available research, the general class of phthalazine (B143731) derivatives has been noted for its optical and chemiluminescent properties. These properties are fundamental to the operation of OLEDs, where electrically stimulated materials emit light. The indenophthalazine core could potentially serve as a robust chromophore, which, with appropriate functionalization, could be tuned to emit light at specific wavelengths.

For organic photovoltaics, the molecule's structure suggests it could function as either an electron donor or acceptor component, a critical role in the photoactive layer of a solar cell where charge separation occurs. The ability to chemically modify the phenyl group or the indenophthalazine core would allow for the tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the efficiency of charge transfer in OPV devices. The inherent rigidity of the fused ring system could also contribute to favorable morphological stability in thin films, a key factor for device longevity.

Table 1: Key Molecular Features and Their Relevance to Organic Electronics

Feature Relevance to OLEDs Relevance to OPVs
Extended π-Conjugation Potential for high charge carrier mobility and efficient light emission. Broad absorption of the solar spectrum and efficient charge transport.
Structural Rigidity Promotes morphological stability in thin films, leading to longer device lifetime. Can lead to favorable packing in the active layer, enhancing charge separation and transport.
Tunable Substituents Allows for modification of emission color and electronic properties. Enables optimization of HOMO/LUMO energy levels for efficient charge transfer.

| Phthalazinone Core | Known to be part of chemiluminescent systems, suggesting potential for electroluminescence. | Can influence the electron-accepting or donating nature of the molecule. |

Development as Fluorescent Probes and Dyes for Chemical Sensing and Analytical Chemistry (non-biological)

Phthalazinone derivatives have been successfully designed as optical probes for fluorescence microscopy imaging. nih.gov This is achieved by creating a donor-acceptor system within the molecule, where the phthalazinone core can act as an electron acceptor. nih.gov The fluorescence properties of such molecules are often sensitive to their local environment, making them suitable candidates for chemical sensors.

The this compound structure incorporates a large, conjugated system which is often a prerequisite for strong fluorescence. Alterations in the electronic environment around the molecule, for instance, through the binding of a specific analyte, could lead to a detectable change in its fluorescence intensity or wavelength (color). This mechanism forms the basis of fluorescent chemical sensing. For example, derivatives could be designed to interact with specific metal ions or small organic molecules, with the binding event triggering a change in the photophysical properties of the indenophthalazine core.

Furthermore, the phthalazinone moiety has been utilized in the synthesis of reactive dyes for textiles, demonstrating its utility as a stable chromophore. ekb.eg The deep color often associated with extended aromatic systems like that in this compound suggests its potential use as a functional colorant or a component in more complex dye structures for analytical applications.

Table 2: Potential Sensing Applications Based on Molecular Structure

Target Analyte Class Potential Sensing Mechanism Required Molecular Modification
Metal Ions Chelation-enhanced fluorescence (CHEF) or fluorescence quenching. Introduction of chelating groups (e.g., hydroxyl, carboxyl, or nitrogen-containing heterocycles).
Anions Interaction with Lewis acidic sites or hydrogen bonding, causing a photophysical response. Incorporation of anion-binding motifs like ureas, thioureas, or amides.

| Neutral Molecules | Host-guest interactions leading to changes in the electronic structure. | Creation of a binding pocket or cavity through appropriate substitution. |

Role in Catalysis and Ligand Design for Homogeneous and Heterogeneous Systems

The nitrogen atoms within the phthalazinone core of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. Phthalazine derivatives are known to be used as ligands in transition metal catalysis. The specific geometry and electronic properties of the resulting metal complex are determined by the ligand's structure.

The rigid indenophthalazine framework could act as a bidentate or monodentate ligand, coordinating to a metal center to form a stable catalyst. Such catalysts could be employed in homogeneous catalysis, where the catalyst is dissolved in the same phase as the reactants. matthey.com The phenyl substituent on the nitrogen atom could be further functionalized to modulate the steric and electronic environment around the metal center, thereby influencing the catalyst's activity and selectivity. For instance, incorporating chiral groups could lead to the development of catalysts for asymmetric synthesis.

For heterogeneous catalysis, the molecule could be anchored to a solid support, such as silica (B1680970) or a polymer resin. This immobilization combines the high selectivity often associated with homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous systems. The indenophthalazine ligand would provide a stable anchoring point for the active metal species.

Utility as Advanced Pigments and Functional Colorants

The extensive conjugated system of this compound is expected to result in strong absorption of visible light, a key characteristic of organic pigments. The planarity of the molecule could facilitate strong intermolecular π-π stacking interactions in the solid state, which is often crucial for achieving high color strength, lightfastness, and thermal stability in pigments.

By modifying the substituents on the phenyl ring or the indenophthalazine core, the absorption spectrum, and thus the color, of the pigment could be systematically tuned. For example, the introduction of electron-donating or electron-withdrawing groups can shift the absorption maxima to longer or shorter wavelengths, respectively, providing access to a range of colors.

Beyond simply providing color, these molecules could be designed as "functional colorants." For instance, their color might change in response to external stimuli such as temperature (thermochromism), light (photochromism), or the presence of a specific chemical (chemochromism). Such properties would make them valuable for applications in smart coatings, security inks, and sensor technologies. The inherent stability of the fused aromatic system suggests that pigments based on this scaffold could exhibit excellent durability.

Future Research Trajectories and Addressing Contemporary Challenges in 2 Phenylindeno 1,2,3 De Phthalazin 3 2h One Chemistry

Development of Innovative and Atom-Economical Synthetic Methodologies

The development of novel and efficient synthetic routes to 2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one and its derivatives is a primary area for future research. Current synthetic strategies for related phthalazinone systems often rely on classical condensation reactions which may lack atom economy and require harsh reaction conditions. longdom.orglongdom.org Future efforts should focus on the following:

Catalytic C-H Activation: Transition-metal catalyzed C-H activation and functionalization represent a powerful tool for the construction of complex heterocyclic systems. Research into the direct C-H arylation or annulation of suitable precursors could provide a more atom-economical and step-efficient synthesis of the indeno[1,2,3-de]phthalazin-3(2H)-one core.

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions that bring together three or more starting materials to construct the target molecule in a single synthetic operation is a key objective of green chemistry. The development of an MCR for this compound would significantly enhance synthetic efficiency.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and sustainable method for forging challenging chemical bonds. Exploring photocatalytic pathways for the synthesis of this indenophthalazinone could lead to novel and environmentally benign synthetic protocols.

Synthetic Strategy Key Advantages Potential Precursors
Catalytic C-H ActivationHigh atom economy, reduced wasteSubstituted indanones, phenylhydrazines
Multicomponent ReactionsStep-efficiency, molecular diversityBenzaldehydes, phthalhydrazides, activated acetylenes
Photoredox CatalysisMild reaction conditions, sustainableHalogenated indanones, aryl hydrazines

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The unique electronic and steric environment of this compound suggests the potential for novel reactivity. A thorough investigation of its chemical behavior could unveil unprecedented transformations and provide access to new families of functionalized derivatives. Future research should explore:

Selective Functionalization: The development of methodologies for the selective functionalization of the indene (B144670) and phthalazine (B143731) moieties of the molecule would be highly valuable. This includes electrophilic and nucleophilic aromatic substitution, as well as transition-metal catalyzed cross-coupling reactions.

Ring-Opening and Rearrangement Reactions: Subjecting the strained, fused-ring system to various reaction conditions (e.g., thermal, photochemical, or chemical reagents) could lead to interesting ring-opening or rearrangement reactions, providing access to novel molecular scaffolds.

Derivatization of the Lactam Functionality: The lactam moiety within the phthalazinone core offers a handle for further chemical modification. nih.govnih.gov Research into the N-alkylation, N-arylation, and conversion of the carbonyl group to other functional groups will expand the chemical space around this core structure.

Expansion of Applications into Novel Areas of Materials Science and Sustainable Chemistry

While phthalazinone derivatives have been extensively studied for their biological activities, the potential applications of this compound in materials science and sustainable chemistry remain largely untapped. nih.govekb.eg Future investigations should target:

Organic Electronics: The extended π-conjugated system of the indenophthalazinone core suggests its potential use as a building block for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Chemosensors: Functionalized derivatives of this compound could be designed to act as selective chemosensors for the detection of metal ions or environmentally important anions through changes in their photophysical properties.

Sustainable Polymers: The incorporation of the rigid and thermally stable indenophthalazinone unit into polymer backbones could lead to the development of high-performance polymers with enhanced thermal and mechanical properties. ekb.eg

Integration of Advanced Machine Learning and AI in Compound Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.govnih.gov These tools can accelerate the discovery and development of new molecules and synthetic routes. For this compound, future research should leverage:

Predictive Modeling: ML models can be trained on existing data of related heterocyclic compounds to predict the physicochemical properties, reactivity, and potential biological activity of novel derivatives of this compound. acs.org

De Novo Design: Generative ML models can be employed to design new indenophthalazinone derivatives with desired properties for specific applications in materials science or medicine. atomwise.comacs.org

Retrosynthetic Analysis and Reaction Prediction: AI-powered tools can assist in the design of efficient synthetic routes by predicting viable reaction pathways and optimizing reaction conditions.

AI/ML Application Potential Impact Required Data
Predictive ModelingFaster screening of virtual librariesSpectroscopic data, reactivity data, biological activity data
De Novo DesignDiscovery of novel, high-performance materialsDesired property profiles (e.g., band gap, solubility)
Retrosynthetic AnalysisOptimization of synthetic routesKnown chemical reactions and mechanisms

Addressing Scalability and Environmental Impact in Research and Production

As with any chemical entity of potential interest, the scalability and environmental impact of the synthesis and use of this compound must be considered from the early stages of research. Future work in this area should focus on:

Green Chemistry Metrics: The evaluation of synthetic routes using green chemistry metrics, such as atom economy, E-factor, and process mass intensity, will be crucial for identifying the most sustainable synthetic strategies.

Solvent and Reagent Selection: Prioritizing the use of greener solvents and renewable reagents will minimize the environmental footprint of the synthesis.

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound and its derivatives will be necessary to understand their long-term environmental fate and potential for recycling or degradation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one, and how can reaction intermediates be characterized?

  • Methodology : The compound is typically synthesized via condensation reactions between substituted phthalazines and aromatic aldehydes. Key intermediates (e.g., hydrazones) can be characterized using 1H^1H-NMR, 13C^{13}C-NMR, and X-ray crystallography to confirm regioselectivity and tautomeric forms. For example, single-crystal X-ray diffraction (SCXRD) with software like WinGX or ORTEP-3 is critical for resolving structural ambiguities .

Q. How can the photophysical properties of this compound be systematically evaluated for chemosensor applications?

  • Methodology : Fluorescence titration experiments in solvents of varying polarity (e.g., DMSO, ethanol) are used to assess selectivity for metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}). Quantum yield calculations via integrating sphere methods and time-resolved fluorescence decay studies provide insights into excited-state dynamics .

Q. What computational tools are suitable for predicting the electronic structure and reactivity of this heterocycle?

  • Methodology : Density functional theory (DFT) at the B3LYP/6-311G++(d,p) level can model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Software like Gaussian or ORCA is recommended, with validation against experimental UV-Vis and cyclic voltammetry data .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve discrepancies in binding affinity data for kinase inhibition (e.g., GSK-3β)?

  • Methodology : Perform 20–100 ns MD simulations (using GROMACS or AMBER) to analyze root mean square deviation (RMSD), fluctuation (RMSF), and binding free energy (MM-PBSA). Focus on interactions with residues like Cys199, which stabilize ligand-receptor complexes. Compare results with experimental IC50_{50} values to validate computational models .

Q. What strategies mitigate crystallographic disorder in the indeno-phthalazine core during SCXRD analysis?

  • Methodology : Use low-temperature (100 K) data collection to reduce thermal motion artifacts. Apply SHELXL refinement with anisotropic displacement parameters for non-H atoms. For severe disorder, consider twinning corrections or alternative space group assignments .

Q. How do solvent effects and protonation states influence fluorescence quenching mechanisms in metal sensing?

  • Methodology : Conduct pH-dependent fluorescence studies (pH 2–12) to identify protonation-sensitive emission bands. Solvatochromic shifts in λem_{em} can be correlated with Kamlet-Taft parameters. Mechanistic insights require Stern-Volmer analysis to distinguish static vs. dynamic quenching .

Q. What experimental and computational approaches reconcile contradictions in reported biological activity (e.g., antimicrobial vs. anticonvulsant effects)?

  • Methodology : Reproduce assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing). Use molecular docking to identify off-target interactions (e.g., sodium channels for anticonvulsant activity). Cross-validate with in vivo models (e.g., zebrafish seizure assays) .

Data Analysis and Interpretation

Q. How can researchers differentiate between isostructural polymorphs of this compound using spectroscopic and diffraction data?

  • Methodology : Combine Raman spectroscopy (to detect lattice vibrations) with differential scanning calorimetry (DSC) to identify polymorphic transitions. Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions in SCXRD datasets .

Q. What statistical methods are appropriate for interpreting variability in synthetic yield across different catalytic systems?

  • Methodology : Apply multivariate analysis (e.g., principal component analysis) to variables like catalyst loading, solvent polarity, and reaction time. Design of experiments (DoE) software (e.g., MODDE) optimizes conditions while minimizing confounding factors .

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.